molecular formula C9H9NO2 B3350737 3-Hydroxy-2-methylisoindolin-1-one CAS No. 29879-69-4

3-Hydroxy-2-methylisoindolin-1-one

Cat. No. B3350737
Key on ui cas rn: 29879-69-4
M. Wt: 163.17 g/mol
InChI Key: UCEXMNLISKKYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07405215B2

Procedure details

NaBH4 (566 mg, 14.91 mmol) was added to a stirring solution of 2-methyl-isoindole-1,3-dione (2.0 g, 12.42 mmol) in methanol (20 mL) at 0° C. Stirring at 0° C. was maintained for 1 hour, then the reaction was warmed to room temperature. Additional NaBH4 (566 mg, 14.91 mmol) was added in order to push the reaction to completion. The reaction was then quenched with acetic acid (5 mL) and partitioned between water and dichloromethane. The organic layer was washed several times with water and concentrated under vacuum to give 659 mg of the sub-title compound as a white solid. MS: ESI (positive): 164 (M+H).
Name
Quantity
566 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
566 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][N:4]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:14]>CO>[OH:13][CH:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:14])[N:4]1[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
566 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
566 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction to completion
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with acetic acid (5 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
WASH
Type
WASH
Details
The organic layer was washed several times with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1N(C(C2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 659 mg
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.